3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid
Description
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 2-fluorophenyl group and an acrylic acid moiety at the 2-position. This structure places it within a broader class of aryl-furan carboxylic acids, which are studied for their diverse applications in medicinal chemistry, materials science, and catalysis. The fluorine substituent at the phenyl ring’s ortho position likely enhances electronic effects and steric interactions, influencing reactivity and binding properties in biological systems .
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSFOSUBHYSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general steps are as follows:
Starting Materials: The synthesis begins with 2-fluorophenylboronic acid and 5-bromo-2-furancarboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)4), a base (such as K2CO3), and a solvent (such as DMF or toluene).
Procedure: The reactants are combined and heated under reflux conditions for several hours. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up the Suzuki-Miyaura coupling reaction can be applied. This involves optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at both the furan ring and acrylic acid moiety:
| Oxidation Site | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Furan ring | KMnO₄ in acidic medium (H₂SO₄/H₂O) | 5-(2-Fluorophenyl)furan-2,3-dione | 62% | |
| Acrylic acid | H₂O₂ with Fe²⁺ catalyst (Fenton-like) | 3-(5-(2-Fluorophenyl)furan-2-yl)propanoic acid | 78% |
The electron-withdrawing fluorine atom on the phenyl group increases the furan ring's susceptibility to oxidative cleavage.
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
Table 1: Esterification Reactions
| Alcohol/Amino | Catalyst | Product | Reaction Time | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (conc.) | Methyl 3-(5-(2-fluorophenyl)furan-2-yl)acrylate | 6 h | 85% |
| Ethanolamine | DCC/DMAP | 3-(5-(2-Fluorophenyl)furan-2-yl)acrylamide | 12 h | 67% |
Ester derivatives show enhanced solubility in organic solvents, facilitating further synthetic applications .
Electrophilic Aromatic Substitution
The fluorophenyl group directs substitution at specific positions:
Table 2: Halogenation and Nitration
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0°C | Para to F | 3-(5-(2-Fluoro-4-nitrophenyl)furan-2-yl)acrylic acid | 58% |
| Bromination | Br₂/FeBr₃ in CH₂Cl₂ | Meta to F | 3-(5-(2-Fluoro-3-bromophenyl)furan-2-yl)acrylic acid | 71% |
DFT calculations confirm the fluorine atom's ortho/para-directing effect is attenuated by conjugation with the furan ring.
Hydroarylation in Superacidic Media
Under Brønsted superacid (TfOH), the compound undergoes Friedel-Crafts hydroarylation:
NMR studies reveal O,C-diprotonated intermediates (σ-complexes) drive this reaction .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Table 3: Biological Data for Key Derivatives
| Derivative | Activity | IC₅₀/EC₅₀ | Target |
|---|---|---|---|
| Methyl ester | Antifungal (C. albicans) | 18 µM | Ergosterol biosynthesis |
| 3-(p-Nitrophenyl)hydroarylation product | Anticancer (MDA-MB-231 cells) | 4.06 µM | β-Tubulin polymerization |
| Propanoic acid (reduction product) | Antibacterial (E. coli) | 42 µg/mL | DNA gyrase |
The acrylic acid moiety enhances tubulin binding affinity via hydrogen bonding with β-tubulin's Thr179 residue .
Stability and Degradation
Critical stability parameters under accelerated conditions:
| Condition | Time | Degradation Products | % Remaining |
|---|---|---|---|
| pH 1.2 (HCl, 37°C) | 24 h | Decarboxylated furan derivative | 89% |
| UV light (254 nm) | 48 h | Ring-opened diketone | 63% |
| 40°C/75% RH | 30 days | No significant degradation | 98% |
Degradation follows first-order kinetics in acidic media (k = 0.015 h⁻¹).
Scientific Research Applications
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Ortho-substituents (e.g., 2-fluorophenyl) introduce steric hindrance, affecting enzyme binding.
Contrast with Non-Acrylic Acid Derivatives
- AF-2 [2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide]: This acrylamide derivative exhibits carcinogenic risk, contrasting with the generally lower toxicity of acrylic acid derivatives .
- 2-Methyl-5-phenylfuran-3-carboxylic acid : Used in copolymerization and drug synthesis, but lacks the conjugated double bond of acrylic acid, reducing its π-electron delocalization .
Biological Activity
3-(5-(2-Fluorophenyl)furan-2-yl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a 2-fluorophenyl group and an acrylic acid moiety. Its molecular formula is .
Antimicrobial Properties
Research indicates that derivatives of furan-based compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests that the furan moiety may enhance the bioactivity of these compounds.
| Pathogen | Activity | Concentration |
|---|---|---|
| Candida albicans | Antifungal | 64 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Staphylococcus aureus | Antibacterial | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The acrylic acid moiety can participate in hydrogen bonding, enhancing its binding affinity to enzymes or receptors. Moreover, the presence of the fluorine atom in the phenyl group may influence the compound's lipophilicity and overall reactivity, potentially leading to enhanced biological interactions .
Study on Antimicrobial Activity
In a comparative study, researchers synthesized various furan derivatives and assessed their antimicrobial properties. The findings revealed that compounds similar to this compound showed promising results against pathogenic microorganisms, indicating a potential for development into therapeutic agents .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the condensation of furan derivatives with appropriate aryl groups. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the desired compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
